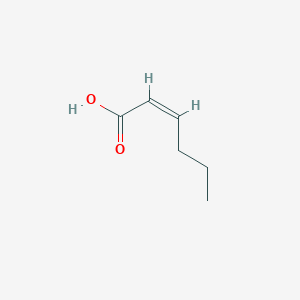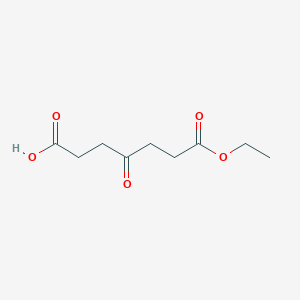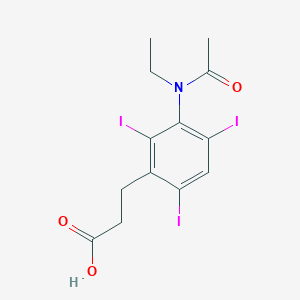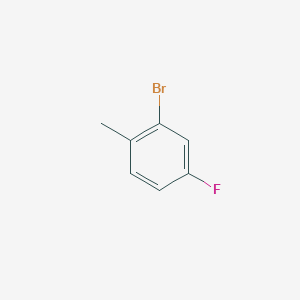
2-Bromo-4-fluorotoluene
Overview
Description
2-Bromo-4-fluorotoluene is a chemical compound with the CAS number 1422-53-3 . It is also known as 4-Fluoro-2-bromotoluene and 2-Methyl-5-fluorobromobenzene . This compound is widely used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Synthesis Analysis
There are several methods for synthesizing 2-Bromo-4-fluorotoluene, including bromination, fluorination, and Friedel-Crafts alkylation . Among these methods, bromination is the most commonly used process . The synthesis process requires strict control of reaction conditions such as temperature, pressure, and reaction time .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-fluorotoluene is represented by the linear formula CH3C6H3(Br)F . It has a molecular weight of 189.02 .Chemical Reactions Analysis
The chemical reactions of 2-Bromo-4-fluorotoluene involve bromination and fluorination . First, toluene is reacted with bromine in the presence of a Lewis acid catalyst such as aluminum bromide (AlBr3) or iron (III) bromide (FeBr3) to produce 2-Bromotoluene . Then, 2-Bromotoluene is reacted with hydrogen fluoride (HF) or a fluorinating agent such as potassium fluoride (KF) to produce 2-Bromo-4-fluorotoluene .Physical And Chemical Properties Analysis
2-Bromo-4-fluorotoluene is a liquid at room temperature . It has a refractive index of 1.528 , a boiling point of 170-172 °C , and a density of 1.526 g/mL at 25 °C .Scientific Research Applications
Pharmaceuticals
2-Bromo-4-fluorotoluene is used in the pharmaceutical industry for the synthesis of various biologically active compounds . These compounds can be used in the development of new drugs and therapies.
Agrochemicals
This compound also finds its applications in the agrochemical industry . It can be used in the synthesis of various agrochemicals that help in crop protection and yield improvement.
Materials Science
In the field of materials science, 2-Bromo-4-fluorotoluene can be used in the development of new materials . These materials can have various applications, ranging from electronics to construction.
Synthesis of Fluoro Analogs
2-Bromo-4-fluorotoluene may be used in the preparation of meta-fluoro analog, (tris(5-fluoro-2-methylphenyl)phosphane, F-TOTP) . This can be used in various chemical reactions and processes.
Safety and Hazards
2-Bromo-4-fluorotoluene is classified as a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical .
Mechanism of Action
Target of Action
2-Bromo-4-fluorotoluene is a chemical compound used in the preparation of meta-fluoro analog, (tris (5-fluoro-2-methylphenyl)phosphane, F-TOTP) .
Mode of Action
It’s known that it can be used in the preparation of f-totp , suggesting it may undergo reactions with other compounds to form new substances.
Result of Action
It’s known that it can be used in the preparation of f-totp , suggesting it may contribute to the properties of the resulting compound.
properties
IUPAC Name |
2-bromo-4-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGFOJPGCOYQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161970 | |
| Record name | 2-Bromo-4-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluorotoluene | |
CAS RN |
1422-53-3 | |
| Record name | 2-Bromo-4-fluorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001422533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-4-fluorotoluene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GVT2PZ9FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective is 2-bromo-4-fluorotoluene as a reagent in Suzuki-Miyaura coupling reactions catalyzed by Pd nanoparticles on COOH-modified graphene?
A1: The research paper [] demonstrates that 2-bromo-4-fluorotoluene effectively participates in Suzuki-Miyaura coupling reactions with 4-fluorophenylboronic acid when catalyzed by Pd nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10). While the exact conversion rate for 2-bromo-4-fluorotoluene is not specified, the research highlights the catalyst's versatility and good conversion rates achieved with various fluorinated aryl bromides, including 2-bromo-4-fluorotoluene.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

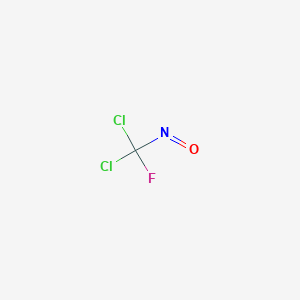


![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)

